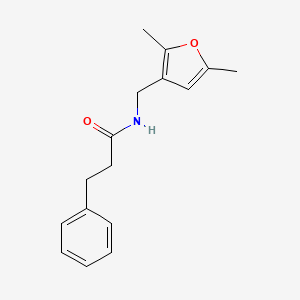
N-((2,5-dimethylfuran-3-yl)methyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2,5-dimethylfuran-3-yl)methyl)-3-phenylpropanamide, also known as DMFP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. DMFP is a member of the amide class of compounds and is synthesized through a multi-step process that involves the use of various reagents and solvents. In
Mechanism of Action
The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-3-phenylpropanamide is not fully understood. However, it is believed that this compound interacts with specific receptors in the body, leading to changes in cellular signaling pathways. This compound has been shown to interact with the peroxisome proliferator-activated receptor (PPAR) family of receptors, which are involved in the regulation of lipid and glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to decrease the production of pro-inflammatory cytokines in vitro, suggesting that it has anti-inflammatory properties. This compound has also been shown to decrease the proliferation of cancer cells in vitro, suggesting that it has antitumor properties.
Advantages and Limitations for Lab Experiments
N-((2,5-dimethylfuran-3-yl)methyl)-3-phenylpropanamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using standard laboratory techniques. However, this compound is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for the study of N-((2,5-dimethylfuran-3-yl)methyl)-3-phenylpropanamide. One potential direction is to investigate its potential as a therapeutic agent for inflammatory bowel disease and other inflammatory conditions. Another potential direction is to investigate its potential as a treatment for cancer. Additionally, future studies could investigate the mechanism of action of this compound and its interactions with specific receptors in the body. Finally, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to better understand its potential applications in animal models.
Synthesis Methods
N-((2,5-dimethylfuran-3-yl)methyl)-3-phenylpropanamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2,5-dimethylfuran with benzylamine in the presence of a catalyst to produce N-benzyl-2,5-dimethylfuran-3-amine. This intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base to produce N-benzyl-2,5-dimethylfuran-3-yl)-3-bromopropionamide. Finally, the benzyl group is removed using hydrogenolysis to produce this compound.
Scientific Research Applications
N-((2,5-dimethylfuran-3-yl)methyl)-3-phenylpropanamide has potential applications in the field of medicine due to its ability to interact with biological systems. Several studies have investigated the potential of this compound as a therapeutic agent for various diseases. For example, this compound has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory bowel disease. This compound has also been shown to have antitumor properties and has been investigated as a potential treatment for cancer.
properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-10-15(13(2)19-12)11-17-16(18)9-8-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLCCVBIYPPKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2940993.png)
![(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2940995.png)

![9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
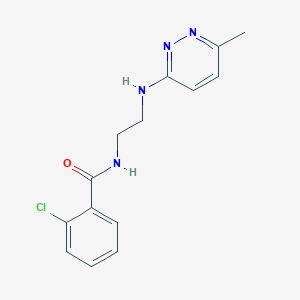
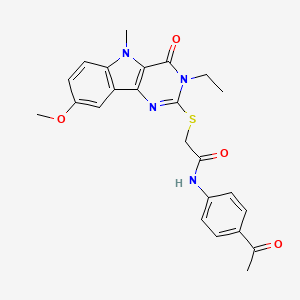

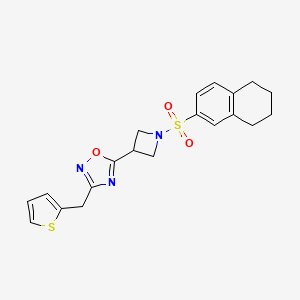
![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2941009.png)

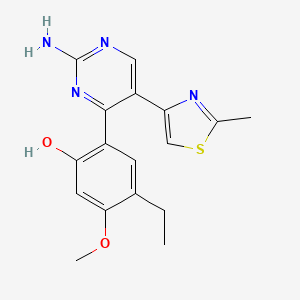
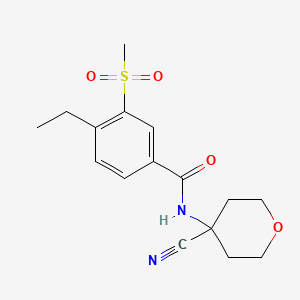
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide](/img/structure/B2941014.png)
